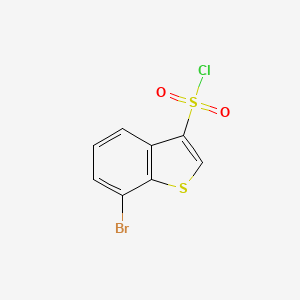
3,3,6-trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline, commonly known as TMDI, is an important aliphatic amine compound that has been widely used in various scientific and industrial applications. It is a colorless liquid with a characteristic sulfur odor and is soluble in most organic solvents. TMDI is an important intermediate in the synthesis of various organic compounds and is used as a catalyst in various reactions. In addition, it is used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
作用機序
The mechanism of action of TMDI is not fully understood. However, it is believed to act as an enzyme inhibitor, blocking the activity of various enzymes. It is also believed to act as a chelator, binding to metal ions and preventing them from participating in biochemical reactions. In addition, it is believed to act as a receptor agonist, activating certain receptors in the body.
Biochemical and Physiological Effects
TMDI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450, monoamine oxidase, and lipoxygenase. It has also been shown to interact with various receptors, including opioid receptors and serotonin receptors. In addition, it has been shown to affect the activities of various metabolic pathways, including the citric acid cycle and the pentose phosphate pathway.
実験室実験の利点と制限
The main advantage of using TMDI in laboratory experiments is its low cost and availability. It is relatively easy to obtain and is relatively inexpensive compared to other compounds. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using TMDI in laboratory experiments. It is a relatively strong base, and therefore can cause damage to cells and tissues if not handled properly. In addition, it can react with other compounds, leading to the formation of unwanted byproducts. Furthermore, it can be toxic if inhaled or ingested.
将来の方向性
There are numerous potential future directions for research involving TMDI. One potential area of research is the development of new methods for synthesizing TMDI. This could potentially reduce the cost and improve the efficiency of its synthesis.
Another potential area of research is the development of new applications for TMDI. This could involve exploring new ways to use it as an enzyme inhibitor, receptor agonist, or chelator. In addition, new methods could be developed to use TMDI as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Finally, research could be conducted to understand the biochemical and physiological effects of TMDI. This could involve exploring how it interacts with various enzymes and receptors, as well as how it affects the activities of various metabolic pathways.
合成法
TMDI is typically synthesized through the condensation of 2-methylthio-1-propanol and formaldehyde. This reaction is carried out using a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at temperatures between 80 and 120°C and is complete in about 24 hours. The product is then purified by distillation.
科学的研究の応用
TMDI has been used in numerous scientific research applications. It has been used to study the mechanism of action of various enzymes, such as cytochrome P450, monoamine oxidase, and lipoxygenase. TMDI has also been used to study the pharmacology of various drugs, including opioids and anticonvulsants. In addition, it has been used to study the biochemistry and physiology of various organisms, such as bacteria and plants.
特性
IUPAC Name |
3,3,6-trimethyl-1-methylsulfanyl-4H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-9-5-6-11-10(7-9)8-13(2,3)14-12(11)15-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJBDZZWXHZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(C2)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
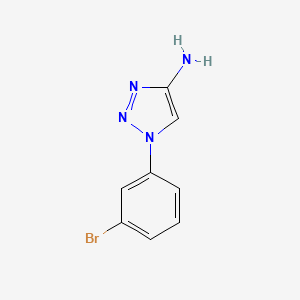
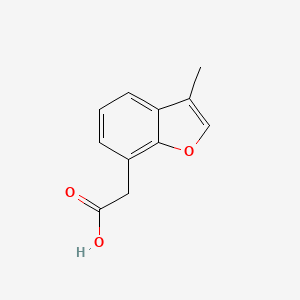

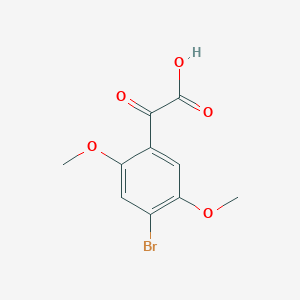
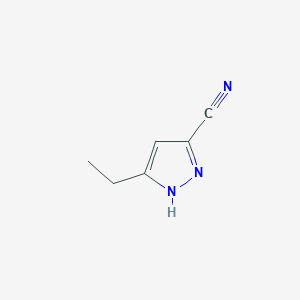

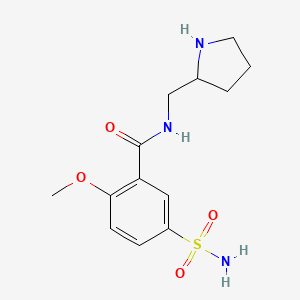
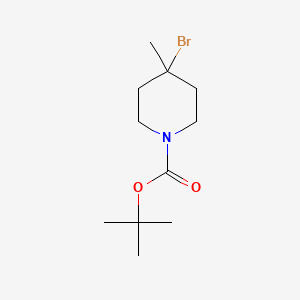
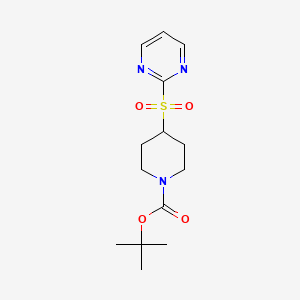
![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)

